2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate
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Overview
Description
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the diethylamino and oxoethyl groups, and finally the attachment of the phenoxyethyl and methylbenzenesulfonate groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrano[2,3-d]pyrimidine derivatives: These compounds also have a fused heterocyclic system and are studied for their potential therapeutic applications.
Uniqueness
2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate is unique due to its specific functional groups and structural features, which contribute to its distinct chemical properties and biological activities. The presence of the diethylamino and oxoethyl groups, along with the phenoxyethyl and methylbenzenesulfonate moieties, differentiates it from other similar compounds and may enhance its potential as a therapeutic agent.
Biological Activity
The compound 2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate, commonly referred to as DPA-714, is a notable member of the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. DPA-714 has been primarily studied for its interactions with the translocator protein (TSPO), which is implicated in various neurological conditions and diseases.
Chemical Structure and Properties
DPA-714's structure features a complex arrangement that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with biological targets. The compound's molecular formula is C20H26N4O4S, and it possesses a molecular weight of approximately 402.51 g/mol. The presence of the diethylamino group enhances its lipophilicity, potentially improving its bioavailability and ability to cross the blood-brain barrier.
DPA-714 functions primarily as a selective ligand for TSPO. This protein plays a crucial role in the mitochondrial function and is involved in the neuroinflammatory response. The binding affinity of DPA-714 to TSPO has been quantified with a dissociation constant (Kd) of approximately 7.0 nM, indicating strong binding capabilities .
Anticancer Potential
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. DPA-714 has been observed to enhance pregnenolone synthesis in steroidogenic assays, which may contribute to its therapeutic effects in cancer treatment by modulating steroid hormone levels .
Neuroprotective Effects
DPA-714 has demonstrated neuroprotective properties in animal models. It has been investigated for its potential benefits in conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). PET imaging studies using radiolabeled DPA-714 have shown increased uptake in regions affected by neurodegeneration, suggesting its utility as a biomarker for disease progression and response to therapy .
Case Studies
- Alzheimer’s Disease : In a clinical study involving patients with Alzheimer's disease, DPA-714 was used to quantify TSPO expression changes over time. Results indicated that higher TSPO levels correlated with increased neuroinflammation, providing insights into disease mechanisms and potential therapeutic targets .
- Stroke : Another study examined the use of DPA-714 in quantifying TSPO changes post-stroke. The findings suggested that DPA-714 could serve as a valuable tool for monitoring neuroinflammation during recovery phases .
Research Findings
Recent literature highlights the extensive research on pyrazolo[1,5-a]pyrimidine derivatives:
Properties
Molecular Formula |
C29H34N4O5S |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
2-[4-[3-[2-(diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H34N4O5S/c1-6-32(7-2)27(34)19-26-28(31-33-22(5)18-21(4)30-29(26)33)23-10-12-24(13-11-23)37-16-17-38-39(35,36)25-14-8-20(3)9-15-25/h8-15,18H,6-7,16-17,19H2,1-5H3 |
InChI Key |
QINFOCVXSSWPLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCOS(=O)(=O)C4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
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